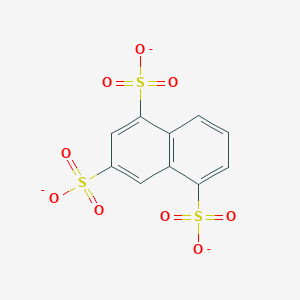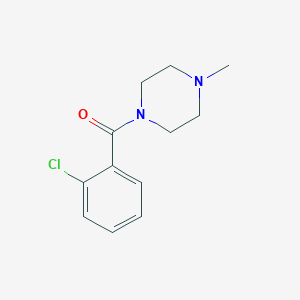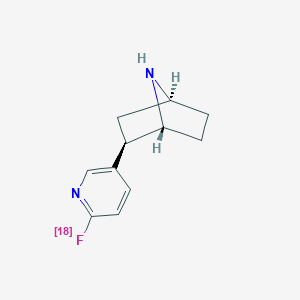
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMA is a member of the acetanilide family, which are known for their analgesic and anti-inflammatory properties. However, CMA has been found to have unique properties that make it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a role in a variety of physiological processes, including pain sensation, inflammation, and cancer cell growth. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been shown to interact with the endocannabinoid system in a way that leads to the modulation of these processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have a variety of biochemical and physiological effects. In animal models, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been shown to reduce pain and inflammation, and to inhibit the growth of cancer cells. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is its relative ease of synthesis and low toxicity profile. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one limitation of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide, and to determine its potential use in the treatment of pain, inflammation, and cancer. Finally, additional studies are needed to investigate the safety and efficacy of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide in humans.
Synthesemethoden
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-methylphenylacetic acid in the presence of a base, followed by the addition of an amine to form the final product. The synthesis of N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide is relatively straightforward and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been studied for a variety of research applications, including its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have potent analgesic effects in animal models, and has been shown to reduce inflammation in a variety of experimental settings. Additionally, N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
Produktname |
N-(2-chlorobenzyl)-2-(2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C16H16ClNO |
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO/c1-12-6-2-3-7-13(12)10-16(19)18-11-14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
FNRVWTYOHUZORE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)


